molecular formula C10H16K3N3O6 B14270864 Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt CAS No. 152007-82-4

Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt

Cat. No.: B14270864
CAS No.: 152007-82-4
M. Wt: 391.55 g/mol
InChI Key: WLYKRWONZKEJRU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt typically involves the reaction of diethylenetriamine with formaldehyde and potassium cyanide, followed by hydrolysis. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxyl and amino groups present in the molecule, which act as binding sites for the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N,N-bis(2-((carboxymethyl)amino)ethyl)-, potassium salt is unique due to its high affinity for metal ions and its stability in various chemical environments. This makes it particularly effective in applications requiring strong and stable metal ion chelation .

Properties

CAS No.

152007-82-4

Molecular Formula

C10H16K3N3O6

Molecular Weight

391.55 g/mol

IUPAC Name

tripotassium;2-[2-[carboxylatomethyl-[2-(carboxylatomethylamino)ethyl]amino]ethylamino]acetate

InChI

InChI=1S/C10H19N3O6.3K/c14-8(15)5-11-1-3-13(7-10(18)19)4-2-12-6-9(16)17;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3

InChI Key

WLYKRWONZKEJRU-UHFFFAOYSA-K

Canonical SMILES

C(CN(CCNCC(=O)[O-])CC(=O)[O-])NCC(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.